N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of fluorobenzo[d]thiazole, furan, and pyrazole moieties, which may impart interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Furan-2-ylmethyl Intermediate: This step may involve the alkylation of furan with suitable reagents.
Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the fluorobenzo[d]thiazole, furan-2-ylmethyl, and pyrazole intermediates under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole moieties.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Drug Discovery: The compound may be investigated for its potential as a pharmacophore in drug design.
Biochemical Probes: Use as a probe to study enzyme activities or receptor binding.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
The presence of the fluorine atom in N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-11-8-15(21-22(11)2)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKOPBUXYPTIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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